molecular formula C12H16ClN3 B13755510 2-Hydrazino-3,6,8-trimethylquinoline hydrochloride CAS No. 1170914-25-6

2-Hydrazino-3,6,8-trimethylquinoline hydrochloride

Cat. No.: B13755510
CAS No.: 1170914-25-6
M. Wt: 237.73 g/mol
InChI Key: BUKFNDIIJZLHDH-UHFFFAOYSA-N
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Description

2-Hydrazino-3,6,8-trimethylquinoline hydrochloride is a chemical compound with the molecular formula C12H16ClN3. It is primarily used in proteomics research and has a molecular weight of 237.73 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with hydrazino and methyl groups.

Preparation Methods

The synthesis of 2-Hydrazino-3,6,8-trimethylquinoline hydrochloride typically involves the reaction of 3,6,8-trimethylquinoline with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Hydrazino-3,6,8-trimethylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydrazino-3,6,8-trimethylquinoline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazino-3,6,8-trimethylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

2-Hydrazino-3,6,8-trimethylquinoline hydrochloride can be compared with other hydrazino-substituted quinoline derivatives. Similar compounds include:

  • 2-Hydrazinoquinoline
  • 3-Hydrazinoquinoline
  • 6-Hydrazinoquinoline

What sets this compound apart is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound in various research applications .

Properties

CAS No.

1170914-25-6

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

(3,6,8-trimethylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-7-4-8(2)11-10(5-7)6-9(3)12(14-11)15-13;/h4-6H,13H2,1-3H3,(H,14,15);1H

InChI Key

BUKFNDIIJZLHDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=C(C(=N2)NN)C)C.Cl

Origin of Product

United States

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